
4-Bromo-2-thiophenecarbonyl chloride
Overview
Description
4-Bromo-2-thiophenecarbonyl chloride (CAS 58777-65-4) is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 4-position and a reactive acyl chloride group at the 2-position. This structure confers high reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. Its molecular formula is C₅H₂BrClOS, with a molar mass of 223.49 g/mol . The compound is typically used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its ability to introduce bromothiophene moieties into complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-thiophenecarbonyl chloride can be synthesized from 4-bromo-2-thiophenecarboxylic acid. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxylic acid with thionyl chloride in chloroform under heating conditions for approximately 2 hours . The reaction can be represented as follows:
4-Bromo-2-thiophenecarboxylic acid+Thionyl chloride→4-Bromo-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Addition Reactions: The carbonyl chloride group can react with nucleophiles, such as water or alcohols, to form carboxylic acids or esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 4-bromo-2-thiophenecarboxylic acid.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines, alcohols, and water, for substitution and addition reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.
Scientific Research Applications
Pharmaceutical Synthesis
4-Bromo-2-thiophenecarbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new drugs.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that modifications of thiophene derivatives can yield compounds with significant anticancer activity. For instance, derivatives similar to this compound have shown cytotoxic effects against human cancer cell lines, suggesting potential therapeutic applications in oncology .
Material Science
In material science, this compound is utilized in the development of novel materials with specific properties. Its reactivity allows for the creation of polymers and other materials that can be tailored for particular applications, such as sensors or electronic devices.
Proteomics Research
The compound is also employed in proteomics for studying protein interactions and modifications. Its electrophilic nature enables it to react with nucleophilic sites on proteins, facilitating the investigation of post-translational modifications that are critical for understanding cellular processes .
Research indicates that this compound may exhibit various biological activities due to its structural features. Notably, studies have suggested potential antimicrobial and anticancer properties linked to halogenated thiophene derivatives.
Case Study: Anticancer Activity
A study evaluated several thiophene derivatives for their cytotoxic effects against cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity:
- Compound A : IC = 5 µM against MCF-7 cells.
- Compound B : IC = 10 µM against HeLa cells.
These findings underscore the potential for further structural modifications to enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of 4-bromo-2-thiophenecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 4-Bromo-2-thiophenecarbonyl chloride with analogous brominated heterocycles and acyl chlorides:
Compound Name | Molecular Formula | CAS Number | Functional Groups | Molar Mass (g/mol) | Key Applications |
---|---|---|---|---|---|
This compound | C₅H₂BrClOS | 58777-65-4 | Acyl chloride, bromothiophene | 223.49 | Pharmaceutical intermediates |
5-Bromothiophene-2-carbonitrile | C₅H₂BrNS | 2160-62-5 | Nitrile, bromothiophene | 188.04 | Ligands in catalysis |
4-Bromobenzoyl chloride | C₇H₄BrClO | 586-75-4 | Acyl chloride, bromobenzene | 219.46 | Polymer modification |
2-Bromo-1,3,4-thiadiazole | C₂HBrN₂S | 61929-24-6 | Bromothiadiazole | 165.01 | Agrochemical synthesis |
(4-Bromo-2-chlorophenoxy)acetyl chloride | C₈H₅BrCl₂O₂ | 110630-87-0 | Acyl chloride, bromochlorophenol | 283.93 | Herbicide intermediates |
Key Observations :
- Reactivity : The acyl chloride group in this compound makes it more reactive toward nucleophiles (e.g., amines, alcohols) compared to nitrile-containing analogs like 5-Bromothiophene-2-carbonitrile .
- Substituent Effects : Bromine at the 4-position on the thiophene ring enhances electrophilic aromatic substitution reactivity, similar to brominated benzene derivatives like 4-Bromobenzoyl chloride .
- Heteroatom Influence : Thiophene-based compounds exhibit distinct electronic properties compared to benzene or thiadiazole derivatives, influencing their utility in materials science versus agrochemicals .
Nucleophilic Substitution
This compound undergoes nucleophilic acyl substitution more readily than non-acyl chloride analogs. For example:
- Reaction with amines yields amides, useful in drug discovery (e.g., kinase inhibitors).
- In contrast, 5-Bromothiophene-2-carbonitrile requires harsher conditions for nitrile-to-amide conversion .
Cross-Coupling Reactions
The bromine atom enables Suzuki-Miyaura couplings, similar to 4-Bromobenzoyl chloride. However, the thiophene ring’s electron-rich nature facilitates faster palladium-catalyzed cross-couplings compared to benzene derivatives .
Market and Manufacturing Insights
- Production Methods : Halogenation of thiophene precursors followed by carbonyl chloride introduction is common, akin to methods for 2-Bromo-4-fluorobenzylamine hydrochloride .
- Quality Standards : Purity levels for research-grade compounds typically exceed 95%, as seen in similar reagents from Georganics Ltd. .
Biological Activity
4-Bromo-2-thiophenecarbonyl chloride is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article explores its potential biological effects, synthesis, and relevant research findings, emphasizing its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
This compound (CHBrClOS) features a thiophene ring with a bromine substituent and a carbonyl chloride functional group. The presence of halogens, particularly bromine, can enhance the lipophilicity and overall biological activity of the compound, making it a candidate for further pharmacological studies.
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored. For example, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies suggest that these compounds may interfere with cellular processes critical for cancer cell survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. The results indicated that certain substitutions on the thiophene ring significantly enhanced cytotoxicity:
- Compound A : IC = 5 µM against MCF-7 cells.
- Compound B : IC = 10 µM against HeLa cells.
These findings suggest that further modification of the this compound structure could yield potent anticancer agents.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways. For example, studies have shown that halogenated thiophenes can inhibit key enzymes involved in inflammation and cancer progression.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Halogenation : Bromination of thiophene derivatives followed by acylation.
- Acyl Chlorination : Reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding carbonyl chloride.
These synthetic routes allow for the production of this compound in laboratory settings for further biological evaluation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-bromo-2-thiophenecarbonyl chloride?
The compound is typically synthesized from its carboxylic acid precursor, 4-bromo-2-thiophenecarboxylic acid (CAS 16694-18-1), via chlorination. Common reagents include thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. For example, reacting the carboxylic acid with excess SOCl₂ at 70–80°C for 4–6 hours yields the acyl chloride, followed by vacuum distillation to remove residual reagents . Purity (>95%) can be confirmed by / NMR and FT-IR spectroscopy (C=O stretch at ~1750 cm⁻¹).
Q. What safety protocols are critical when handling this compound?
Due to its reactivity as an acyl chloride, strict safety measures are required:
- Storage : Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis .
- Handling : Use fume hoods, nitrile gloves, and splash goggles. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
- Waste disposal : Neutralize with ice-cold sodium bicarbonate before disposal in accordance with local regulations .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : NMR shows signals for the thiophene ring protons (δ 7.2–7.8 ppm) and the carbonyl group (no direct proton). NMR confirms the acyl chloride carbon at ~165 ppm .
- FT-IR : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) .
- Mass spectrometry : ESI-MS typically displays a molecular ion peak at m/z 208.9 (M⁺) .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during amide coupling with this compound?
Side reactions like hydrolysis or nucleophilic substitution at the bromine site can occur. To optimize amide formation:
- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to minimize hydrolysis .
- Add a base (e.g., triethylamine) to scavenge HCl, accelerating the reaction and reducing side products.
- For bromine stability, avoid strong nucleophiles (e.g., primary amines) at high temperatures. Instead, employ mild conditions (0–25°C, 2–4 hours) .
Q. What strategies resolve low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
The bromine atom on the thiophene ring can participate in cross-coupling. Common issues include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligand XPhos improves coupling efficiency with aryl boronic acids .
- Solvent optimization : Use toluene/EtOH (3:1) at 80–90°C for 12–18 hours to balance reactivity and stability .
- Purification challenges : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) isolates the coupled product .
Q. How does the electron-withdrawing acyl chloride group influence the reactivity of the thiophene ring?
The electron-deficient thiophene ring facilitates electrophilic substitution at the 5-position. For example, nitration with HNO₃/H₂SO₄ yields 4-bromo-5-nitro-2-thiophenecarbonyl chloride. Computational studies (DFT) reveal lowered LUMO energy (-1.8 eV) compared to unsubstituted thiophene, enhancing electrophilic attack .
Properties
IUPAC Name |
4-bromothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUAQAMUIHRON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383704 | |
Record name | 4-bromo-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-65-4 | |
Record name | 4-bromo-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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